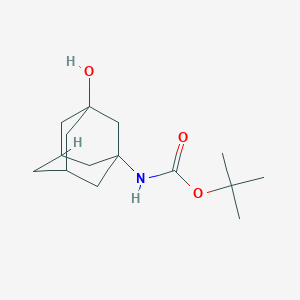

tert-butyl N-(3-hydroxy-1-adamantyl)carbamate

CAS No.:

Cat. No.: VC20429619

Molecular Formula: C15H25NO3

Molecular Weight: 267.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H25NO3 |

|---|---|

| Molecular Weight | 267.36 g/mol |

| IUPAC Name | tert-butyl N-(3-hydroxy-1-adamantyl)carbamate |

| Standard InChI | InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-14-5-10-4-11(6-14)8-15(18,7-10)9-14/h10-11,18H,4-9H2,1-3H3,(H,16,17) |

| Standard InChI Key | AFKHMILYNDSAGD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)O |

Introduction

General Synthetic Route

The synthesis of tert-butyl N-(3-hydroxy-1-adamantyl)carbamate typically involves the following steps:

-

Adamantane Hydroxylation:

-

Adamantane is hydroxylated to produce 3-hydroxyadamantane using oxidizing agents like chromium-based compounds or catalytic systems.

-

-

Carbamoylation Reaction:

-

The hydroxylated adamantane reacts with tert-butyl isocyanate or similar carbamoylating reagents under controlled conditions to form the desired product.

-

Reaction Conditions

-

Solvent: Dichloromethane (DCM) or acetonitrile.

-

Catalyst: Triethylamine or other bases to neutralize by-products.

-

Temperature: Typically conducted at room temperature or slightly elevated temperatures (~40°C).

Analytical Characterization

The compound can be characterized using various analytical techniques:

| Technique | Details |

|---|---|

| NMR Spectroscopy | Proton (H) and Carbon (C) NMR confirm functional groups and structure. |

| Mass Spectrometry | Confirms molecular weight and purity. |

| IR Spectroscopy | Identifies functional groups such as –OH (broad peak ~3300 cm) and Boc (~1700 cm). |

Medicinal Chemistry

The compound's adamantane scaffold and functional groups make it a candidate for drug design due to:

-

Lipophilicity: Facilitates membrane permeability.

-

Stability: The rigid structure enhances metabolic stability.

Potential applications include:

-

Use as a precursor in antiviral drugs (e.g., amantadine derivatives).

-

Development of enzyme inhibitors targeting specific pathways.

Material Science

The rigid adamantane structure can be exploited in:

-

Polymer synthesis for creating high-performance materials.

-

Surface coatings requiring durability.

Challenges in Synthesis and Handling

While the compound has promising properties, its synthesis may require careful control of reaction conditions to avoid side reactions such as over-carbamoylation or decomposition of the Boc group under acidic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume